N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide
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Overview
Description
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide is a synthetic organic compound characterized by its complex molecular structure. This compound features a pyrrolidinone ring, a nitrobenzamide moiety, and a dimethylphenyl group, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Dimethylphenyl Group: This step often involves Friedel-Crafts acylation or alkylation reactions.
Introduction of the Nitrobenzamide Moiety: This is usually done via nitration reactions followed by amide formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous reactors to enhance efficiency and scalability.
Catalysis: Using catalysts to improve reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
Aminobenzamide Derivatives: From the reduction of the nitro group.
Hydroxypyrrolidinone Derivatives: From the reduction of the carbonyl group.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Cell Signaling: Investigated for its effects on cellular pathways.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating diseases due to its biological activity.
Industry
Chemical Synthesis: Utilized in the synthesis of complex organic molecules.
Pharmaceutical Manufacturing: Employed in the production of active pharmaceutical ingredients.
Mechanism of Action
The mechanism by which N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulating signaling pathways, such as kinase or phosphatase pathways.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-chlorobenzamide: Contains a chlorine atom instead of a nitro group.
Uniqueness
Functional Groups: The presence of both nitro and amide groups provides unique reactivity.
Biological Activity: Exhibits distinct biological activities compared to its analogs.
This detailed overview provides a comprehensive understanding of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12-3-6-17(9-13(12)2)21-11-15(10-18(21)23)20-19(24)14-4-7-16(8-5-14)22(25)26/h3-9,15H,10-11H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNBSGUPOVXELS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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